molecular formula C8H10ClNO4 B8685682 Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride

Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride

Cat. No. B8685682
M. Wt: 219.62 g/mol
InChI Key: IYKQJKYQHIMHNI-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a stirred solution of methyl 3,4-dihydroxy-5-nitrobenzoate (11.9 g, 55.8 mmol) in EtOH (200 mL), 4M HCl in dioxane (13.96 mL, 55.8 mmol) and 10% palladium on carbon (4.0 g, 3.76 mmol) were added. The reaction mixture was hydrogenated at atmospheric pressure of H2 for 3 hours (TLC-monitoring). The resulting mixture was filtered and concentrated with the use of a rotary evaporator. The residue was triturated with ether (100 mL). The precipitate was filtered off and vacuum-dried to afford methyl 3-amino-4,5-dihydroxybenzoate hydrochloride (12.0 g, 54.6 mmol, 98% yield).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
13.96 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:13]([O-])=O)[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].O1CCOCC1.[ClH:22]>CCO.[Pd]>[ClH:22].[NH2:13][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([OH:1])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6] |f:5.6|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=C(C1O)[N+](=O)[O-]
Name
Quantity
13.96 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with the use of a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether (100 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NC=1C=C(C(=O)OC)C=C(C1O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.6 mmol
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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